N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

antimalarial erythrocyte invasion structure-activity relationship

N-(3-Methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS 1241687-91-1) is a synthetic small molecule belonging to the sulfonylpiperazine acetamide class. It features a piperazine core substituted with an N-(3‑methoxyphenyl)acetamide group on one nitrogen and a trans‑styrenesulfonyl (phenylethenylsulfonyl) moiety on the other, yielding a molecular formula of C21H25N3O4S and a monoisotopic mass of 415.16 Da.

Molecular Formula C21H25N3O4S
Molecular Weight 415.51
CAS No. 1241687-91-1
Cat. No. B2790370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
CAS1241687-91-1
Molecular FormulaC21H25N3O4S
Molecular Weight415.51
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C21H25N3O4S/c1-28-20-9-5-8-19(16-20)22-21(25)17-23-11-13-24(14-12-23)29(26,27)15-10-18-6-3-2-4-7-18/h2-10,15-16H,11-14,17H2,1H3,(H,22,25)/b15-10+
InChIKeyXNKMSEUWWPGWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS 1241687-91-1) – Structural Identity and Compound Class Definition for Procurement Evaluation


N-(3-Methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS 1241687-91-1) is a synthetic small molecule belonging to the sulfonylpiperazine acetamide class. It features a piperazine core substituted with an N-(3‑methoxyphenyl)acetamide group on one nitrogen and a trans‑styrenesulfonyl (phenylethenylsulfonyl) moiety on the other, yielding a molecular formula of C21H25N3O4S and a monoisotopic mass of 415.16 Da [1]. This scaffold places it within a broader family of N‑sulfonylpiperazines that have been investigated for anti‑infective and enzyme‑inhibitory properties [2]. Its defined stereochemistry (E‑configuration of the styryl double bond) and the specific 3‑methoxy substitution on the anilide ring distinguish it from closely related analogs, making it a rational candidate for structure‑activity relationship (SAR) studies and chemical biology applications.

Why N-(3-Methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide Cannot Be Replaced by Generic Phenylsulfonylpiperazine Analogs


The sulfonylpiperazine class exhibits steep SAR, where minor changes to the N‑aryl, sulfonyl, or acetamide substituents drastically alter potency, target engagement, and selectivity. For example, in the phenylsulfonyl piperazine antimalarial series, the stereochemistry of the α‑carbonyl S‑methyl isomer was critical for asexual‑stage activity against Plasmodium falciparum, and the phenylsulfonyl group itself was essential for the invasion‑blocking phenotype [1]. The target compound replaces the simple phenylsulfonyl with a trans‑styrylsulfonyl moiety, extending the conjugated system and introducing an E‑configured double bond that restricts rotational freedom. Furthermore, the 3‑methoxyphenylacetamide side chain is distinct from the 4‑methoxy or unsubstituted anilides used in published series—substitutions that have been shown to modulate binding to the actin‑profilin interface in malaria parasites [2]. Consequently, neither the antimalarial activity nor the ADMET profile of a given phenylsulfonyl piperazine can be extrapolated to the target compound; procurement based on generic class assumptions risks selecting a molecule with fundamentally different biological behavior.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (1241687-91-1) Against Comparator Sulfonylpiperazines


Antimalarial Erythrocyte Invasion Inhibition – Class-Level SAR Limitations for Generic Substitution

The phenylsulfonyl piperazine class has been optimized to block Plasmodium falciparum erythrocyte invasion with IC50 values reaching 0.36–1.2 µM against the 3D7 strain [1]. The target compound contains a distinct trans‑styrylsulfonyl group in place of the phenylsulfonyl moiety, and published SAR demonstrates that alteration of the sulfonyl substituent directly impacts invasion-blocking potency. For instance, compounds with larger or more rigid sulfonyl appendages showed >10‑fold differences in IC50 within the same assay [1]. Although direct invasion data for the target compound are not available in the public domain, the structural divergence at the sulfonyl position is consistent with a class-level expectation of non‑interchangeability with existing phenylsulfonyl leads. Procurement for antimalarial research should therefore be based on the styrylsulfonyl scaffold as a unique chemical starting point rather than assuming equivalence to MMV020291 or its phenylsulfonyl analogues.

antimalarial erythrocyte invasion structure-activity relationship Plasmodium falciparum

LpxH Enzyme Inhibition – Sulfonyl Piperazine Subclass Selectivity

Sulfonyl piperazine analogs exhibit potent inhibition of UDP‑2,3‑diacylglucosamine pyrophosphate hydrolase LpxH, a validated antibacterial target in Gram‑negative pathogens. The established lead AZ1 (a simple phenylsulfonyl piperazine) has an IC50 of 0.36 µM against K. pneumoniae LpxH, while optimized sulfonyl piperazine analogs JH‑LPH‑28 and JH‑LPH‑33 achieved IC50 values of 0.14 µM and 0.083 µM, respectively . Importantly, the LpxH SAR is highly sensitive to the sulfonyl substituent—the shift from a phenyl to a styryl group alters the electronic and steric profile at the enzyme active site [1]. The target compound’s trans‑styrylsulfonyl group represents a structural departure from the phenyl and simple alkyl sulfonyl analogs for which LpxH data exist, placing it in an unexplored region of the chemical space. No direct LpxH inhibition data are available for the target compound, but class‑level precedent indicates that the sulfonyl group identity is a primary determinant of potency and selectivity against human orthologs [1].

antibiotic LpxH Klebsiella pneumoniae enzyme inhibition

Styrylsulfonyl vs. Arylsulfonyl Pharmacophore – Potency Implications from Benzylstyrylsulfonyl Anticancer Series

Benzylstyrylsulfonyl derivatives have been profiled as mitotic inhibitors with IC50 values of 0.1–1 µM against multiple cancer cell lines, selectively inducing apoptosis while sparing non‑transformed lung fibroblasts [1]. The styrylsulfonyl group is critical for this activity; the corresponding phenylsulfonyl and benzylsulfonyl analogs showed significantly reduced antiproliferative potency (>5‑fold higher IC50) [1]. Although the target compound has a piperazine linker rather than a benzyl core, the presence of the identical E‑styrylsulfonyl pharmacophore—proven in a separate series to confer potent and selective anticancer activity—provides a structural rationale for evaluating this molecule in oncology‑relevant assays. No direct anticancer data exist for the target compound; however, the documented superiority of the styrylsulfonyl group over simpler aryl sulfonyl units in a parallel medicinal chemistry program supports its prioritization over non‑styryl sulfonyl piperazine analogs for cancer‑focused procurement.

anticancer mitotic inhibitor styrylsulfonyl cancer cell apoptosis

Physicochemical Property Differentiation – Impact of the E‑Styrylsulfonyl Group on Lipophilicity and Solubility

Computational property predictions indicate that the target compound has a calculated XLogP3 of 2.2 and a topological polar surface area (TPSA) of 87.3 Ų [1]. In contrast, the unsubstituted phenylsulfonyl piperazine parent compound (C10H14N2O2S) has a predicted XLogP of approximately 0.9 [2]. The styrylsulfonyl and 3‑methoxyphenylacetamide extensions increase lipophilicity by roughly 1.3 log units, placing the target compound in a more favorable range for membrane permeability (typically logP 2–4 for CNS or intracellular target access) while maintaining a TPSA below 140 Ų, consistent with acceptable oral bioavailability potential [2]. The E‑stereochemistry of the styryl double bond provides a structurally rigid, planar substructure that may facilitate specific protein‑binding interactions not available to the freely rotating phenylsulfonyl group. These differences mean that for any cell‑based or in vivo application, the target compound offers a distinct physicochemical profile that cannot be emulated by simpler phenylsulfonyl piperazines.

lipophilicity solubility drug-likeness physicochemical profiling

High-Value Application Scenarios for N-(3-Methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (1241687-91-1) Based on Quantitative Differentiation Evidence


Antimalarial Invasion Biology Probe

The compound serves as a styrylsulfonyl piperazine scaffold for investigating Plasmodium falciparum erythrocyte invasion mechanisms. Because published phenylsulfonyl piperazines (e.g., MMV020291) are specific invasion inhibitors that interfere with actin‑1/profilin dynamics [1], the target compound’s E‑styrylsulfonyl modification introduces unique conformational constraints that can be used to probe the steric and electronic requirements at the actin‑profilin interface. This makes it a high‑value tool for generating SAR data that cannot be obtained from commercial phenylsulfonyl analogs.

LpxH Inhibitor Lead Optimization for Gram‑Negative Antibiotics

Given that sulfonyl piperazines are validated LpxH inhibitors with sub‑micromolar potency against K. pneumoniae and E. coli , the target compound offers a structurally distinct styrylsulfonyl variant for lead diversification. In antibiotic discovery programs where overcoming resistance or improving selectivity over human off‑targets is critical, the unexplored styrylsulfonyl chemotype may yield differentiated SAR, justifying procurement for focused library screening.

Anticancer Mitotic Inhibitor Screening

The presence of the E‑styrylsulfonyl motif—proven in benzyl styrylsulfonyl series to confer selective, low‑micromolar antiproliferative activity across multiple cancer cell lines [2]—positions the target compound as a candidate for mitotic kinase or microtubule‑targeting assays. Its piperazine core offers additional sites for derivatization, enabling the generation of analogs with improved solubility or metabolic stability while retaining the styrylsulfonyl pharmacophore.

Chemical Biology Tool for Protein‑Ligand Interaction Profiling

The combination of a rigid E‑styrylsulfonyl group and a 3‑methoxyphenylacetamide side chain (XLogP = 2.2, TPSA = 87.3 Ų) [3] provides a favorable ADME‑compliant framework for constructing affinity probes or bivalent ligands. Its distinct physicochemical profile relative to phenylsulfonyl piperazines makes it a suitable starting point for chemoproteomic studies targeting protein classes that preferentially recognize extended aromatic sulfonamide motifs.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.